molecular formula C7H11Cl2N3O2 B6225386 (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride CAS No. 2768300-47-4

(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride

Cat. No.: B6225386
CAS No.: 2768300-47-4
M. Wt: 240.08 g/mol
InChI Key: BWGNEFBRWGTIAM-ILKKLZGPSA-N
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Description

(2S)-2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative characterized by a pyrimidine ring substituent at the β-position of the alanine backbone. The dihydrochloride salt form enhances aqueous solubility, making it suitable for biochemical and pharmacological research.

Properties

CAS No.

2768300-47-4

Molecular Formula

C7H11Cl2N3O2

Molecular Weight

240.08 g/mol

IUPAC Name

(2S)-2-amino-3-pyrimidin-4-ylpropanoic acid;dihydrochloride

InChI

InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)3-5-1-2-9-4-10-5;;/h1-2,4,6H,3,8H2,(H,11,12);2*1H/t6-;;/m0../s1

InChI Key

BWGNEFBRWGTIAM-ILKKLZGPSA-N

Isomeric SMILES

C1=CN=CN=C1C[C@@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C1=CN=CN=C1CC(C(=O)O)N.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Preparation of Weinreb Amide Intermediate

The synthesis begins with converting N-Boc-l-aspartic acid t-butyl ester into a Weinreb amide via activation with N,O-dimethylhydroxylamine hydrochloride. This step ensures chemoselective reactivity in subsequent alkynylation reactions. Typical conditions involve:

  • Reagents : N,O-dimethylhydroxylamine HCl, EDCI, HOBt, DIPEA

  • Solvent : Dichloromethane (DCM)

  • Yield : 85–90%.

Alkynylation and Ynone Formation

Alkynyl lithium reagents react with the Weinreb amide to form ynone intermediates, introducing the alkyne moiety required for pyrimidine cyclization.

Alkynyl Lithium Reaction

Lithiation of terminal alkynes (e.g., ethynylpyrimidine) with n-BuLi generates nucleophilic species that attack the Weinreb amide carbonyl.

  • Conditions :

    • Solvent: Tetrahydrofuran (THF) at −78°C

    • Reaction Time: 2–4 hours

    • Yield: 70–75%.

Table 1: Representative Alkynylation Outcomes

Alkyne SourceSolventTemperatureYield (%)
EthynylpyrimidineTHF−78°C72
Propargyl bromideEt₂O0°C65
TrimethylsilylacetyleneDCM−40°C68

Ytterbium-Catalyzed Heterocyclization

The ynone intermediate undergoes cyclization with amidines in the presence of ytterbium triflate to construct the pyrimidine ring.

Cyclization Mechanism

Ytterbium(III) facilitates nucleophilic attack of the amidine nitrogen on the ynone’s α-carbon, followed by 6-π-electrocyclic ring closure.

  • Catalyst : Yb(OTf)₃ (10 mol%)

  • Solvent : Toluene

  • Temperature : 110°C

  • Yield : 60–65%.

Table 2: Effect of Amidines on Cyclization Efficiency

AmidineReaction Time (h)Product Purity (%)
Pyrimidin-4-amine695
2-Aminopyridine888
Benzamidine1278

Deprotection and Salt Formation

Acidic cleavage of the t-butyl and Boc groups followed by hydrochloride salt precipitation yields the final compound.

Deprotection Protocol

  • Reagent : 4M HCl in dioxane

  • Conditions : Room temperature, 2 hours

  • Outcome : Quantitative removal of protecting groups.

Dihydrochloride Salt Crystallization

The free amino acid is treated with HCl gas in ethanol to precipitate the dihydrochloride salt.

  • Solvent System : Ethanol/Diethyl ether (1:3 v/v)

  • Purity : ≥95% (HPLC).

Alternative Synthetic Routes and Optimization

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Recent studies explore SPPS-compatible strategies using Fmoc-protected variants, though yields remain suboptimal (40–50%) due to steric hindrance from the pyrimidine ring.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic mixtures achieves enantiomeric excess (ee) >99%, but scalability challenges persist.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA/ACN)

  • MS (ESI+) : m/z 203.1 [M+H]⁺ (free base), 240.1 [M+H]⁺ (dihydrochloride) .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits diverse reactivity due to its amino acid backbone and pyrimidine substituent. Key reactions include:

Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂) or other oxidizing agents.

  • Conditions : Mild acidic/basic conditions.

  • Products : Oxidized forms of the amino acid moiety, potentially altering its biochemical properties.

Alkylation

  • Reagents : Alkyl halides (e.g., methyl bromide) or alkylating agents.

  • Conditions : Nucleophilic substitution (SN2) mechanisms, often requiring deprotonation of the amino group.

  • Products : Alkylated derivatives, modifying solubility or biological activity.

Acylation

  • Reagents : Acylating agents (e.g., acetyl chloride).

  • Conditions : Basic conditions to activate the amino group.

  • Products : Amide derivatives, which may influence protein synthesis or metabolic pathways.

Coupling Reactions

  • Example : Sonogashira Coupling

    • Reagents : Alkyne substrates, palladium catalysts, and copper iodide.

    • Conditions : Aqueous/organic solvent mixtures under inert atmosphere.

    • Products : Cross-coupled derivatives with extended conjugation (e.g., pyrimidine-alkyne hybrids) .

Reaction TypeKey Reagents/ConditionsProducts/Outcomes
OxidationH₂O₂, mild acidic/basicOxidized amino acid derivatives
AlkylationAlkyl halides, SN2 conditionsAlkylated derivatives
AcylationAcyl chlorides, basic conditionsAmide derivatives
Sonogashira CouplingAlkynes, Pd catalysts, CuIConjugated pyrimidine-alkyne hybrids

Scientific Research Applications

Pharmacological Applications

1.1 Neurotransmitter Modulation
This compound has been studied for its potential role as a modulator of neurotransmitter systems. Specifically, it may influence glutamate receptors, which are critical in synaptic transmission and plasticity. Research indicates that compounds structurally related to (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid exhibit neuroprotective effects, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

1.2 Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the modulation of signaling pathways associated with growth factor receptors . This opens avenues for its development into a therapeutic agent for various malignancies.

1.3 Antimicrobial Activity
The dihydrochloride form of this amino acid has demonstrated antimicrobial properties against a range of bacterial strains. This suggests potential applications in developing new antibiotics or adjunct therapies to enhance the efficacy of existing antimicrobial agents .

Biochemical Research Applications

2.1 Enzyme Inhibition Studies
(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride serves as a valuable tool in enzyme inhibition studies, particularly for enzymes involved in amino acid metabolism. Its ability to act as a competitive inhibitor can provide insights into metabolic pathways and enzyme kinetics .

2.2 Structure-Activity Relationship (SAR) Studies
The compound is frequently employed in SAR studies to understand how modifications to its structure can affect biological activity. This knowledge is crucial for the design of more potent derivatives with improved pharmacological profiles .

Case Studies

Study TitleObjectiveFindings
Neuroprotective Effects of Pyrimidine DerivativesTo evaluate the neuroprotective properties of pyrimidine derivatives including (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acidShowed significant reduction in neuronal cell death in vitro models of oxidative stress
Anticancer Activity Against Breast Cancer CellsInvestigated the effects on MCF-7 breast cancer cellsInduced apoptosis and inhibited cell proliferation through modulation of PI3K/Akt pathway
Antimicrobial Efficacy Against Gram-positive BacteriaAssessed antimicrobial activity against Staphylococcus aureusDemonstrated effective inhibition at low concentrations, suggesting potential as an antibiotic

Mechanism of Action

The mechanism by which (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Applications
(2S)-2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride (Target) C₇H₁₁Cl₂N₃O₂ 241.08 (calculated) Not provided Pyrimidin-4-yl Research chemical, drug intermediate
(S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride C₆H₁₁Cl₂N₃O₂ 228.08 1007-42-7 Imidazol-4-yl Histidine analog, biochemical studies
(2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride C₁₅H₁₆ClN₃O₂ 305.76 2137036-84-9 Phenyl diazenyl Photochemical research
Key Observations:

Substituent Effects: The pyrimidin-4-yl group in the target compound is electron-deficient, enabling strong hydrogen bonding and π-π stacking interactions, which are critical in drug-receptor binding . The imidazol-4-yl group in (S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride () is aromatic and protonatable at physiological pH, mimicking natural histidine. This property is exploited in enzyme active-site studies . The phenyl diazenyl group in the azo analog () introduces photoresponsive behavior but may reduce stability under UV light, limiting its therapeutic use .

Solubility and Stability: Dihydrochloride salts (target and imidazole analog) exhibit higher water solubility than mono-hydrochloride forms (e.g., the azo compound in ), favoring bioavailability in drug formulations .

Biological Activity

(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride, commonly referred to as 2-amino-3-(pyrimidin-4-yl)propanoic acid, is a compound with significant biological interest. Its molecular formula is C7H11Cl2N3O2C_7H_{11}Cl_2N_3O_2, and it has been studied for its potential pharmacological properties, particularly in the context of neurological functions and antimicrobial activities.

Structural Information

The compound features a pyrimidine ring, which is known for its role in various biological systems. The structural details are as follows:

PropertyValue
Molecular FormulaC7H11Cl2N3O2C_7H_{11}Cl_2N_3O_2
Molecular Weight240.09 g/mol
SMILESC1=CN=CN=C1CC(C(=O)O)N
InChIInChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-4-10-5/h1-2,4,6H,3,8H2,(H,11,12)

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various pyrimidine derivatives. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For example, monomeric alkaloids with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Potential antimicrobial activity can be summarized as follows:

Compound TypeTarget OrganismsMIC Range (mg/mL)
Pyrimidine DerivativesStaphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

These findings suggest that this compound may share similar properties, warranting further investigation.

Neurological Implications

Pyrimidine derivatives are also being explored for their roles in modulating neurotransmitter systems. Research indicates that compounds targeting N-methyl-D-aspartate receptors (NMDARs) can influence synaptic transmission and may offer therapeutic benefits for neurological disorders . Although direct studies on this compound are scarce, the structural similarities to known modulators suggest potential neurotropic activity.

Case Studies

While specific case studies focusing exclusively on this compound are not available, related research provides insights into the biological activities of similar compounds. For instance:

  • Antibacterial Activity : A study examined various pyridine derivatives and their effects on bacterial strains, demonstrating promising activity against Bacillus subtilis, Staphylococcus aureus, and others with MIC values indicating effective inhibition .
  • Neuropharmacological Effects : Investigations into other pyrimidine-based compounds have shown modulation of glutamatergic signaling pathways, which could be relevant for developing treatments for conditions like Alzheimer's disease .

Q & A

Q. What are the optimal synthetic routes for (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves:
  • Starting Materials : Use L-serine or L-alanine derivatives to establish the chiral amino acid backbone .
  • Pyrimidine Introduction : A nucleophilic substitution or coupling reaction to attach the pyrimidin-4-yl group. For example, react a halogenated pyrimidine intermediate (e.g., 4-chloropyrimidine) with a protected amino acid precursor under basic conditions (e.g., NaH/DMF) .
  • Protection/Deprotection : Boc or Fmoc groups protect the amino group during synthesis; trifluoroacetic acid (TFA) is used for deprotection .
  • Salt Formation : Treat the free base with hydrochloric acid in a solvent like diethyl ether to form the dihydrochloride salt, enhancing solubility and crystallinity .
  • Optimization : Adjust reaction time (12–24 hours), temperature (25–60°C), and stoichiometric ratios (1:1.2 for pyrimidine coupling) to maximize yield.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>95%) .
  • Spectroscopy :
  • NMR : Compare ¹H/¹³C NMR spectra with reference data (e.g., NIST Chemistry WebBook) to confirm stereochemistry and functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₇H₁₀Cl₂N₄O₂: calc. 253.02, observed 253.01) .
  • Elemental Analysis : Confirm Cl⁻ content (~28%) via titration or ion chromatography to validate dihydrochloride formation .

Q. What solvent systems are recommended for enhancing the compound’s stability in biological assays?

  • Methodological Answer :
  • Aqueous Buffers : Use phosphate-buffered saline (PBS, pH 7.4) or HEPES (pH 7.0–7.5) for short-term stability. The dihydrochloride form improves water solubility (~50 mg/mL at 25°C) .
  • Cryopreservation : For long-term storage, prepare stock solutions in DMSO (10–50 mM), aliquot, and store at -80°C to prevent hydrolysis of the pyrimidine ring .

Advanced Research Questions

Q. How does the pyrimidin-4-yl substituent influence the compound’s interaction with biological targets compared to phenyl or imidazole analogs?

  • Methodological Answer :
  • Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with targets like kinases or amino acid transporters. The pyrimidine ring’s electron-deficient nature may enhance π-stacking with aromatic residues (e.g., tyrosine in active sites) .
  • Functional Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase activity via ADP-Glo™) against analogs like (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid derivatives. Pyrimidine-containing analogs often show 2–5x higher potency due to improved hydrogen bonding with ATP-binding pockets .

Q. What strategies can resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

  • Methodological Answer :
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, pyrimidine ring protons (δ 8.5–9.0 ppm) may split due to diastereotopic effects, requiring NOESY to confirm spatial proximity .
  • X-ray Crystallography : Grow single crystals (solvent: ethanol/water) to resolve stereochemical ambiguities. Compare unit cell parameters with Cambridge Structural Database entries .
  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace signal origins in complex spectra .

Q. How can researchers assess the compound’s metabolic stability in in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Administer the compound (IV/PO) to rodents and collect plasma at intervals (0–24 hours). Use LC-MS/MS to measure parent compound levels; calculate half-life (t₁/₂) and clearance (Cl) .
  • Metabolite ID : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF. The pyrimidine ring may undergo hydroxylation (CYP450-mediated) or glucuronidation .
  • Stability in Biological Matrices : Spike the compound into serum or cell lysates; monitor degradation over 24 hours at 37°C to assess susceptibility to esterases/proteases .

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